5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both imidazole and triazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-1H-1,2,4-triazole with 2-(1H-imidazol-1-yl)ethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to modify the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation can produce different oxidized forms of the compound .
Scientific Research Applications
5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and triazole rings can form hydrogen bonds and coordinate with metal ions, affecting the activity of the target molecules . This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A simpler analog that lacks the imidazole ring but shares the triazole structure.
1H-Imidazole: Another related compound that contains only the imidazole ring.
5-Bromo-1H-1,2,4-triazole: Similar to the target compound but without the imidazole moiety.
Uniqueness
5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both imidazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C7H9BrN6 |
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Molecular Weight |
257.09 g/mol |
IUPAC Name |
5-bromo-1-(2-imidazol-1-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H9BrN6/c8-6-11-7(9)12-14(6)4-3-13-2-1-10-5-13/h1-2,5H,3-4H2,(H2,9,12) |
InChI Key |
AQDZXYABBRFLKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
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